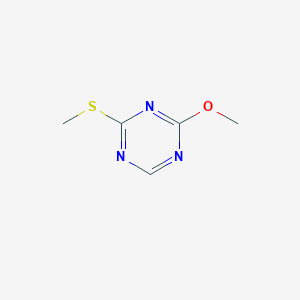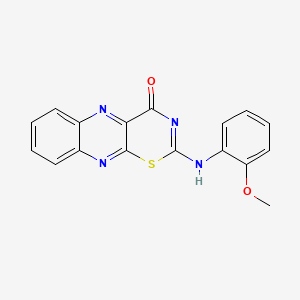
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2-methoxyphenyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2-methoxyphenyl)amino)- is a complex organic compound that belongs to the thiazinoquinoxaline family. This compound is characterized by its unique structure, which includes a thiazine ring fused to a quinoxaline moiety, with an amino group substituted by a 2-methoxyphenyl group. This structural configuration imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2-methoxyphenyl)amino)- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 2-aminobenzonitrile with a thioamide derivative, followed by cyclization in the presence of a suitable catalyst to form the thiazinoquinoxaline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2-methoxyphenyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce thiazine derivatives with altered functional groups. Substitution reactions can result in a wide range of derivatives with different substituents replacing the 2-methoxyphenyl group .
Scientific Research Applications
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2-methoxyphenyl)amino)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2-methoxyphenyl)amino)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- **4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-ethylphenyl)amino)-
- **4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((3-chlorophenyl)amino)-
- **4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-bromophenyl)amino)-
Uniqueness
Compared to these similar compounds, 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2-methoxyphenyl)amino)- is unique due to the presence of the 2-methoxyphenyl group.
Properties
CAS No. |
154371-14-9 |
|---|---|
Molecular Formula |
C17H12N4O2S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(2-methoxyanilino)-[1,3]thiazino[5,6-b]quinoxalin-4-one |
InChI |
InChI=1S/C17H12N4O2S/c1-23-13-9-5-4-8-12(13)20-17-21-15(22)14-16(24-17)19-11-7-3-2-6-10(11)18-14/h2-9H,1H3,(H,20,21,22) |
InChI Key |
NZOVQSQYMQRSRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=O)C3=NC4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


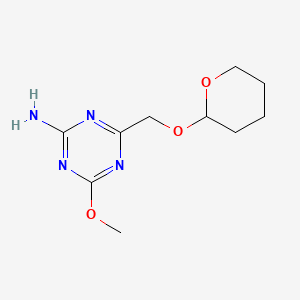
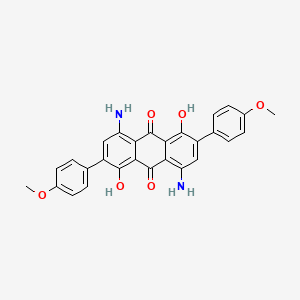
![7-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13135233.png)
![5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13135240.png)
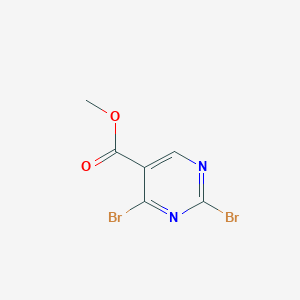

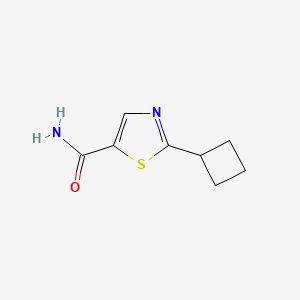
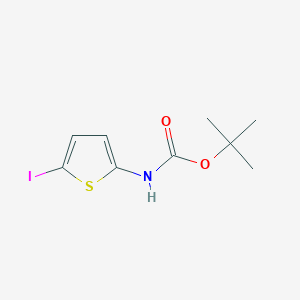
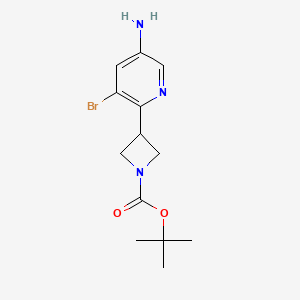
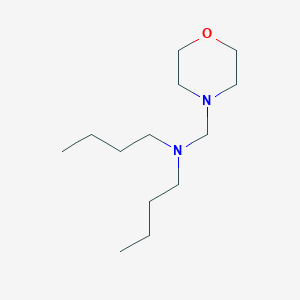
![6-([2,2'-Bithiophen]-3-yl)hexanoic acid](/img/structure/B13135303.png)
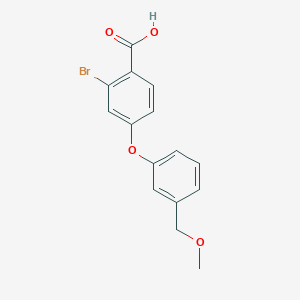
![2,2'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13135307.png)
